molecular formula C15H18N4O4S B2493207 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1334370-28-3

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No. B2493207
CAS RN: 1334370-28-3
M. Wt: 350.39
InChI Key: WQKNFLHYKXWZIA-UHFFFAOYSA-N
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Description

The chemical "2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide" is part of a class of compounds studied for their diverse chemical reactions, molecular structures, and properties. These investigations contribute significantly to understanding the compound's potential in various scientific and pharmaceutical applications.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the formation of intermediates like pyrimidinones and oxazinones, which are pivotal in creating the final compound. One method involves the reaction of α,β-unsaturated ketones with cyanothio-acetamide, leading to 2-cyanopyridinethiones, which, after several transformations, yield the desired pyrimidinone derivatives (Hossan et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to "2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide" reveals a folded conformation stabilized by intramolecular hydrogen bonding. This conformation influences the compound's reactivity and interactions (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically involve nucleophilic substitution, condensation, and cyclization reactions. These reactions are foundational in synthesizing various derivatives with potential antimicrobial and antitumor activities. For instance, the reaction with ethyl chloroacetate followed by cyclization and amination yields compounds with significant biological activities (Gein et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior under different conditions. The crystal structure analysis provides insights into the compound's stability and molecular interactions within the crystal lattice (Subasri et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical groups, stability under different conditions, and interaction with biological molecules, are key to determining the compound's utility in pharmaceuticals. Studies involving docking against SARS-CoV-2 protein and analysis of hydrogen-bonded interactions offer insights into the compound's potential antiviral properties (Mary et al., 2020).

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have been studied to understand their conformation and intramolecular interactions. These studies reveal that the molecules typically exhibit a folded conformation, which is stabilized by intramolecular hydrogen bonds, providing insights into the structural preferences of similar pyrimidine derivatives (Subasri et al., 2016).

Antimicrobial Applications

Compounds with pyrimidine cores, such as some synthesized pyrimidinones and oxazinones, have shown notable antimicrobial activities. This suggests potential applications of related compounds, like 2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, in developing new antimicrobial agents (Hossan et al., 2012).

Antitumor and Enzyme Inhibition

Derivatives of pyrimidine, such as thieno[2,3-d]pyrimidine antifolates, have been investigated for their dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, marking them as potent antitumor agents. This highlights the potential of compounds like 2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide in cancer research and therapy (Gangjee et al., 2008).

Drug Design and Molecular Docking

Studies involving the structural analysis and molecular docking of pyrimidine derivatives provide valuable insights for rational drug design, particularly in identifying binding modes and interactions with biological targets. This knowledge can be applied to design derivatives of 2-(5-Methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide with specific biological activities (He et al., 2007).

properties

IUPAC Name

2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-11-8-17-10-19(15(11)21)9-14(20)18-7-6-12-2-4-13(5-3-12)24(16,22)23/h2-5,8,10H,6-7,9H2,1H3,(H,18,20)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKNFLHYKXWZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

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